Product packaging for Imazaquin-methyl(Cat. No.:CAS No. 81335-43-5)

Imazaquin-methyl

Cat. No.: B1671740
CAS No.: 81335-43-5
M. Wt: 325.4 g/mol
InChI Key: PMJRLYSMEOLBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imazaquin-methyl is a synthetic compound belonging to the imidazolinone class of herbicides . It is a derivative of imazaquin and is characterized as a chiral molecule, typically existing as an isomeric mixture of the R- and S-forms . Its primary research application is in agricultural science for the study of pre- and post-emergence weed control in crops such as soybeans, ornamentals, and turf . The compound acts as a selective systemic herbicide, absorbed by plant roots and foliage . Its key mechanism of action, which is a major area of scientific interest, is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme . By blocking this enzyme, this compound disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, ultimately leading to the cessation of plant growth and making it a valuable tool for studying plant physiology and herbicide resistance . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N3O3 B1671740 Imazaquin-methyl CAS No. 81335-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-10(2)18(3)17(23)20-15(21-18)14-12(16(22)24-4)9-11-7-5-6-8-13(11)19-14/h5-10H,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJRLYSMEOLBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001928
Record name Methyl 2-[5-methyl-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81335-43-5
Record name Imazaquin-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-[5-methyl-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAZAQUIN-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO11C4RX9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Herbicidal Mechanism of Action of Imazaquin Methyl

Inhibition of Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (ALS)

The core mechanism by which imazaquin-methyl exerts its herbicidal effect is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). ontosight.airesearchgate.net AHAS is a crucial enzyme in plants, catalyzing the initial common step in the biosynthetic pathway of branched-chain amino acids. researchgate.netuq.edu.auwikipedia.org The inhibition of this enzyme by this compound disrupts this vital pathway. ontosight.airesearchgate.netwikipedia.orgregulations.govorst.edu

Molecular Interaction with the AHAS/ALS Enzyme

Imazaquin (B1671739), the parent acid of this compound, interacts with the AHAS enzyme by obstructing access to its active site. unl.edu Molecular modeling studies suggest that the orientation of the ALS enzyme can be conducive to interaction with herbicides like imazaquin. scielo.br The interaction involves noncovalent associations with twelve amino acids within the enzyme. unl.edu Specifically, the carboxylic acid functional group of imazaquin forms a salt bridge with arginine at position 377 (R377) in the enzyme structure. unl.edu The isopropyl and methyl groups present on the imidazolinone ring of the molecule are significant for anchoring the herbicide to the protein, contributing to its herbicidal efficacy. unl.edu Imidazolinone herbicides, including imazaquin, bind at the entry point of the channel that leads to the catalytic domain of the enzyme. researchgate.net Compared to other classes of AHAS inhibitors, such as sulfonylureas, imazaquin is positioned closer to the enzyme's surface. unl.edu

Disruption of Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, Isoleucine)

AHAS catalyzes the initial reaction in the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. uq.edu.auwikipedia.org These amino acids are essential for protein synthesis and subsequent plant growth and development. ontosight.airesearchgate.netinvasive.org Unlike animals, which obtain these branched-chain amino acids through their diet, plants must synthesize them de novo via the AHAS pathway. wikipedia.orginvasive.org By inhibiting AHAS, this compound effectively halts the production of valine, leucine, and isoleucine within susceptible plants. ontosight.airesearchgate.netwikipedia.orgregulations.govorst.edu

Downstream Physiological Effects in Susceptible Plants

The inhibition of branched-chain amino acid biosynthesis by this compound leads to a critical deficiency in these essential amino acids and, consequently, in proteins. researchgate.net The effects of this deficiency are typically most pronounced in the actively growing regions of the plant, known as meristems, where the demand for amino acids is highest. orst.edu

Absorption, Translocation, and Plant Metabolism of Imazaquin Methyl

Pathways of Imazaquin-methyl Uptake in Plants

This compound can be absorbed by plants through both their foliage and their roots ontosight.aiscielo.brresearchgate.net. The primary route of uptake can depend on the method of application (pre-plant, pre-emergence, or post-emergence) and the plant species ontosight.ai.

Foliar Absorption Dynamics

Foliar application is a common method for post-emergence weed control with this compound ontosight.aiontosight.ai. Studies have shown that foliar absorption of imazaquin (B1671739) can be high in susceptible species. For instance, absorption of foliar-applied 14C-imazaquin was reported to be over 90% in soybean, peanut, common cocklebur, sicklepod, and Florida beggarweed 72 hours after treatment cambridge.org. In yellow nutsedge, foliar absorption of 14C-imazaquin increased from 36% at 1 day after application (DAA) to 57% at 8 DAA cambridge.org. For purple nutsedge, absorption increased from 17% at 1 DAA to 53% at 8 DAA cambridge.org.

The rate of foliar uptake of imidazolinones like imazaquin can be influenced by factors such as the chemical properties of the herbicide and environmental conditions cambridge.orgresearchgate.net. Studies on soybean leaf discs indicated that the uptake of imazaquin was sensitive to the pH of the uptake solution, with maximum uptake occurring at pH 4 researchgate.net. Metabolic inhibitors and uncouplers were found to decrease uptake, suggesting an active component to the absorption process researchgate.net. Differences in lipophilicity among imidazolinones at different pH levels may also explain variations in their uptake rates researchgate.net.

Root Absorption Mechanisms

This compound can also be applied to the soil, where it is available for uptake by plant roots ontosight.ai. Herbicides present in the soil solution can be absorbed by plant roots, with the initial stage involving penetration of the epidermis into the root cortex taylorfrancis.com. Root absorption is a significant pathway, especially when the herbicide is applied pre-emergence ontosight.aiorst.edu. Once absorbed by the roots, the herbicide can be translocated throughout the plant orst.edu.

Research indicates that the absorption of imazaquin occurs through the roots scielo.brresearchgate.net. In a study evaluating imazaquin absorption and translocation in green manure species, it was observed that Canavalia ensiformis accumulated a higher concentration of the herbicide in its roots compared to its shoots researchgate.netresearchgate.net. This sequestration in the roots can result from direct contact between the plants and the herbicide in the soil researchgate.net.

Intrasystemic Mobility and Accumulation

Following absorption, this compound is translocated systemically throughout the plant ontosight.aiontosight.ai. This systemic movement allows the herbicide to reach its sites of action in actively growing tissues msstate.edu.

Xylem and Phloem Translocation

Imazaquin is translocated through both the xylem and the phloem scielo.brresearchgate.netorst.eduunl.edu. Xylem translocation primarily moves compounds upwards from the roots to the shoots, driven by transpiration oregonstate.edu. Phloem translocation, also known as true systemic movement, allows for bidirectional transport throughout the plant, moving from areas of supply (source) to areas of demand (sink), such as roots and growing points oregonstate.edu. The ability of imazaquin to move in both vascular tissues contributes to its effectiveness as a systemic herbicide, ensuring its distribution to various parts of the plant orst.eduunl.edu. Studies using radiolabeled imazaquin have provided visual evidence of its translocation throughout the entire plant researchgate.net.

Accumulation in Meristematic Tissues

A key characteristic of this compound and other ALS-inhibiting herbicides is their accumulation in meristematic tissues scielo.brmsstate.eduunl.edu. These tissues, found in growing points like root and shoot tips, are sites of rapid cell division and high metabolic activity, including the synthesis of branched-chain amino acids by the AHAS enzyme orst.eduunl.edu. The accumulation of imazaquin in these areas is directly related to its mode of action, as inhibiting AHAS in these metabolically active regions disrupts growth and leads to plant death ontosight.aiorst.eduunl.edu. Autoradiography studies have shown a higher quantity of imazaquin concentrated in the roots and also a darker outline in leaves, indicating accumulation in growth points where AHAS activity is higher researchgate.net.

Plant Physiological Responses to this compound Exposure

This compound, through its active form imazaquin, primarily exerts its effects by inhibiting the ALS enzyme, which has cascading impacts on various plant physiological processes. chemicalbook.inwikipedia.org

Effects on Amino Acid and Carbohydrate Metabolism

The primary mode of action of imazaquin is the inhibition of ALS, the first common enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. chemicalbook.inwikipedia.org This inhibition leads to a deficiency in these essential amino acids, which are vital for protein synthesis and cell growth. wikipedia.orgscielo.br The resulting lack of branched-chain amino acids disrupts DNA and protein synthesis, adversely affecting cellular division and ultimately halting plant growth. scielo.br

Beyond the direct impact on branched-chain amino acids, the inhibition of ALS can also lead to an accumulation of the enzyme's substrates, such as pyruvate (B1213749) and α-ketobutyrate. This accumulation can have further physiological consequences. Studies have shown that ALS-inhibiting herbicides can induce changes in the levels of various free amino acids in plants. frontiersin.org

Furthermore, the disruption of amino acid synthesis can indirectly affect carbohydrate metabolism. Reduced plant growth and impaired protein synthesis can lead to an accumulation of soluble sugars and starch in plant tissues, as these carbohydrates are not being utilized for growth and development. nih.gov Changes in photosynthate translocation to growing points have also been observed in response to ALS inhibitors. wur.nl

Impact on Enzyme Activities Beyond ALS

While ALS is the primary target, exposure to this compound can influence the activity of other enzymes in plant cells as part of the plant's stress response or as a consequence of the metabolic disruption. For example, studies on the effects of ALS inhibitors have indicated impacts on enzymes involved in nitrogen assimilation, such as nitrate (B79036) uptake. acs.org Some research suggests that ALS inhibitors can stimulate nitrate uptake, potentially as a stress response. acs.org

Table 1: Phytotoxicity of Imazaquin in Selected Green Manure Species at 15 and 30 Days After Seeding (DAS) researchgate.net

SpeciesPhytotoxicity at 15 DAS (%) (0.28 kg ha⁻¹)Phytotoxicity at 30 DAS (%) (0.28 kg ha⁻¹)
Raphanus sativus66.67-
Pennisetum glaucum73.33-
Crotalaria juncea46.67-
Cajanus cajan13.330 - 31.67 (range for different doses)
Canavalia ensiformis-10 (for both doses)
Crotalaria spectabilis0-

- Data not available at this specific dose and time point in the provided source.

Table 2: Absorption and Translocation of ¹⁴C-Imazaquin in Yellow and Purple Nutsedge capes.gov.br

SpeciesAbsorption at 1 DAA (%)Absorption at 8 DAA (%)Translocation from Treated Area at 8 DAA (%)Accumulation in Roots at 8 DAA (%)Accumulation in Rhizomes at 8 DAA (%)
Yellow Nutsedge365712Equal to RhizomesEqual to Roots
Purple Nutsedge175321-Significantly Greater than Roots

- Specific percentage data for root accumulation in purple nutsedge at 8 DAA not provided, only stated as significantly greater than roots.

Environmental Fate and Persistence of Imazaquin Methyl

Degradation Pathways in Soil Environments

Degradation of imazaquin-methyl in soil occurs through several mechanisms, with microbial activity being a primary driver. Other processes like photodegradation and hydrolysis can also contribute to its dissipation under specific conditions. The persistence of herbicides in soil is influenced by the molecule's chemical structure, soil type, and climatic conditions such as soil humidity. redalyc.org

Microbial Degradation as a Primary Mechanism

Microbial degradation is considered the principal mechanism for the breakdown of imazaquin (B1671739) in soils. invasive.orgorst.educambridge.org This process involves the metabolism of the compound by soil microorganisms. Imazaquin is slowly decarboxylated to CO2 and also breaks down into a major metabolite, CL 266 ,066, and at least six minor metabolites. orst.edu The rate of microbial degradation is significantly influenced by environmental factors and soil properties. mdpi.com

Influence of Soil Moisture and Temperature on Microbial Activity

Soil moisture and temperature play significant roles in the rate of microbial degradation of this compound. Studies on related compounds like imazaquin have shown that microbial degradation rates increase with increasing soil moisture content, particularly between 5% and 75% of field capacity. invasive.orgcambridge.org Similarly, increasing soil temperatures from 15°C to 30°C have been observed to increase microbial degradation rates. invasive.orgcambridge.org Warm-moist conditions (35°C and -33 kPa) are conducive to microbial growth and lead to rapid loss of imazaquin phytotoxicity. cambridge.orgcambridge.org Conversely, imazaquin is more persistent in soils stored under cool, dry conditions (18°C and -100 kPa). cambridge.orgcambridge.org Temperature increases generally result in a reduction in the half-life of imidazolinones, with optimum temperatures appearing to be between 25°C and 35°C. mdpi.com Temperatures below 20°C increase the persistence of these herbicides in the soil. mdpi.com

The degradation of imazaquin and imazethapyr (B50286) increased as soil moisture increased from 15% to 75% of field capacity. cambridge.org This suggests that appropriate irrigation can promote degradation, especially in drought-prone areas. nih.gov High soil moisture levels, which support high levels of microbial activity, stimulate the microbial degradation of imidazolinone herbicides. nih.govplos.org

Role of Soil Microorganisms in this compound Dissipation

Soil microorganisms are directly responsible for the biodegradation of this compound. Studies comparing degradation in sterilized and unsterilized soil highlight the significant contribution of microbial activity. For instance, imazapic (B1663560), a related imidazolinone herbicide, degraded much slower in sterilized soil (half-life of 364.7 days) compared to unsterilized soil (half-life of 138.6 days), indicating that degradation is primarily a microbial process. nih.govplos.org A species of bacteria, Arthrobacter crystallopoietes, capable of utilizing imazaquin as a sole carbon source, has been isolated from soil with repeated imazaquin applications. nih.gov This isolate demonstrated the ability to degrade imazaquin, with estimated dissipation half-lives ranging from 1.51 days at 50 µg/ml to 4.75 days at 200 µg/ml. nih.gov Optimal growth and degradation by this isolate occurred at 35°C and pH 5.0. nih.gov

Once incorporated into warm, moist soil, a significant portion of imazaquin will dissipate due to microbial degradation. cambridge.org This process, along with other dissipation modes, contributes to the relatively rapid dissipation observed in field experiments under favorable conditions. cambridge.org

Effects of Soil Amendments on Degradation Rates

The addition of soil amendments can influence the degradation rates of this compound. Organic matter content in soil can affect microbial activity and soil adsorption, both of which impact degradation. nih.govplos.org While there isn't a single direct relationship between organic matter content and imidazolinone degradation across all studies, incorporating organic amendments can enhance degradation. mdpi.comnih.govplos.org For example, incorporating 10% cattle manure into soil reduced the half-life of imazaquin from 21 to nine days. mdpi.com Similarly, using composted litters like bovine manure and chicken manure accelerated the degradation of imazaquin in sandy loam soil. nih.gov Degradation in soil amended with bovine manure was approximately 2.4 times faster, and with chicken manure, about 1.5 times faster than in unamended soil. nih.gov The optimal degradation of imazaquin in bovine manure-amended soil was observed at a soil to manure mix ratio of approximately 10:1. nih.gov These findings suggest that adding farm litters can be a beneficial management practice, potentially increasing soil fertility while also enhancing the degradation and increasing the safety of imazaquin application for subsequent susceptible crops. nih.gov

Photodegradation in Aqueous Solutions and Soil Surfaces

Photodegradation, the breakdown of a substance by light, can also contribute to the dissipation of this compound, particularly in aqueous solutions and on soil surfaces. Imazaquin is rapidly degraded by sunlight in aquatic solutions, with a reported half-life of approximately two days. invasive.org This process is faster at higher pH values. invasive.org

On soil surfaces, photodegradation can occur, especially if the herbicide remains on the surface. Studies have shown that imazaquin on a soil surface dissipates rapidly when exposed to ultraviolet light or sunlight. cambridge.orgcambridge.org Photodecomposition could be a major mode of imazaquin dissipation under these conditions. cambridge.orgcambridge.org In laboratory studies, 45% of imazaquin dissipated from moist sand after 48 hours of exposure to ultraviolet light, indicating that photolysis occurs readily on coarse-textured wet soils, likely due to greater availability of the herbicide for photochemical alteration. cambridge.org However, photodegradation in soil is generally limited to the topsoil layer (0.2–0.7 mm). mdpi.com The presence of natural organic matter in aqueous solutions can decrease photodegradation rates due to light screening effects. acs.orgnih.gov

Metabolite Identification and Characterization in Environmental Matrices

The degradation of this compound in the environment leads to the formation of various transformation products or metabolites. While specific studies on this compound metabolites are less extensively documented in the provided sources, research on the closely related herbicide imazaquin provides insights into potential degradation pathways and products within the imidazolinone family.

Imazaquin is subject to microbial degradation in soil, a process that gradually reduces the parent compound to carbon dioxide and other metabolites. nih.gov Photodegradation has also been identified as a significant transformation pathway, particularly in aquatic systems. Studies on the phototransformation of imazaquin in aqueous solutions have led to the identification and characterization of several degradation products. uni.lu

Major Degradates and Their Formation Pathways

Research on the photodegradation of imazaquin in aqueous solution has identified four degradation products: 2,3-pyridinecarboxylic acid, 7-hydroxyfuro[3,4-b]pyridine-5(7H)-one, 3-quinolinecarboxylic acid, and an additional non-identified photoproduct. uni.lu Electrochemical analysis of imazaquin photodegradation also revealed the presence of four new reduction peaks associated with degradation products. uni.lu

For the related imidazolinone imazamox, transformation products observed in soil include a diacid metabolite and an acid-hydroxy metabolite. nih.gov Oxidative metabolites, such as demethylated parent compounds with intact ring structures and varying numbers of carboxylic acid groups, have also been noted in the degradation of imazamox. uni.lu Based on these findings within the imidazolinone class, it is plausible that this compound undergoes similar degradation processes, yielding metabolites that retain or are derived from the core imidazolinone and quinoline (B57606) structures. A previous study focusing on imazaquin phototransformation proposed five photoproducts and a detailed degradation mechanism. citeab.com

Environmental Significance of Transformation Products

The environmental significance of pesticide transformation products lies in their potential to exhibit different toxicological profiles and environmental behaviors compared to the parent compound. In some instances, degradation products can be more persistent, mobile, or even more toxic than the original pesticide, underscoring the importance of their study. uni.lu

For imazaquin, the phytotoxicity of its degradation products, such as an imine derivative, has been observed to affect non-target plant species like tomatoes, while the parent compound primarily inhibits wheat crops. wikipedia.org This highlights how transformation can alter the herbicidal activity and potential for carryover damage to subsequent crops. For imazamox, a non-herbicidal metabolite (CL-354,825) is formed during aerobic degradation in soil. uni.lu Regulatory considerations for surface water risk assessment often include the parent compound along with its photolytic degradates, recognizing their combined environmental presence and potential impact. ijpar.com

Persistence and Half-Life in Environmental Compartments

Imazaquin is generally categorized as a moderately persistent pesticide. nih.gov Its persistence in the environment is influenced by various factors, including the specific environmental compartment (soil or water) and prevailing conditions such as pH, temperature, and microbial activity.

Soil Half-Life Variability across Soil Types and Conditions

The persistence of imazaquin in soil, often quantified by its half-life (DT₅₀), exhibits considerable variability depending on soil type, temperature, and moisture content. atamankimya.comthegoodscentscompany.com Reported half-lives for imazaquin in soil typically range from one to seven months. thegoodscentscompany.com However, studies have shown a wider range, with half-lives varying from 16 weeks to 210 days atamankimya.com, and in some instances, ranging from >58 to 25 days in specific Moroccan soils thegoodscentscompany.com. Under certain conditions, such as in loam and clay loam soils with pH 7-8, half-lives as long as 50 months have been observed in extreme cases. thegoodscentscompany.com

Here is a summary of reported imazaquin soil half-lives under varying conditions:

Soil Type/ConditionsHalf-Life (approximate)Source
General Soil60 days nih.gov
Various Soil Types and Climates1 to 7 months thegoodscentscompany.com
Various Soil Types and Climates16 weeks to 210 days atamankimya.com
Moroccan Soils>58 to 25 days thegoodscentscompany.com
Laboratory Study69 to 155 days thegoodscentscompany.com
Loam and Clay Loam (pH 7-8, extreme)Up to 50 months thegoodscentscompany.com
Sharkey Clay Soil8 to 25 days made-in-china.com
Soil with Cattle Manure Added9 days nih.gov
Untreated Soil (for comparison)21 days nih.gov

Aquatic Half-Life in Different pH Conditions

In aquatic environments, the persistence of imazaquin is influenced by hydrolysis and photodegradation. Imazaquin is stable to hydrolysis under acidic (pH 3) and neutral (pH 5) conditions. nih.gov However, slow hydrolysis has been observed at alkaline pH (pH 9), with reported hydrolytic half-lives of 5.5 months nih.gov and an extrapolated half-life of 6.5 months.

Photodegradation is a more rapid process for imazaquin in water compared to hydrolysis in the dark. Imazaquin is sensitive to photodegradation in water, with a reported half-life of 1.8 days. The rate of photodegradation increases with increasing pH, plateauing after pH 5.2. citeab.com The presence of humic acids in the water can reduce the rate of photodegradation by acting as light screeners.

Here is a summary of reported imazaquin aquatic half-lives:

ProcessConditionsHalf-Life (approximate)Source
HydrolysispH 3, 5Stable nih.gov
HydrolysispH 95.5 months nih.gov
HydrolysispH 9 (extrapolated)6.5 months
PhotodegradationWater1.8 days

Sorption and Desorption Dynamics in Soil

The interaction of imazaquin with soil particles, specifically through sorption and desorption processes, significantly affects its mobility, bioavailability, and ultimately its fate in the environment. The movement of imazaquin in soil is generally considered limited due to sorption.

Sorption of imazaquin in soil is largely influenced by soil properties, particularly pH and organic carbon content. nih.gov Imazaquin exhibits greater adsorption at lower pH values, specifically near the pKa of its carboxylic group. nih.gov Under acidic conditions, hydrogen bonding and charge-transfer complexes contribute more strongly to adsorption. nih.gov At higher pH levels, these interactions are weaker, resulting in reduced adsorption. nih.gov

Studies have shown that sorption of imazaquin is generally low in highly weathered soils. However, sorption is higher in soils with high organic carbon content and low soil-solution pH. Both organic carbon content and soil-solution pH have been found to correlate well with the amount of imazaquin sorbed in highly weathered soils. The capacity of soil to sorb imazaquin has been positively correlated with its total organic carbon (TOC) content. For other imidazolinones like imazapic and imazapyr (B1671738), adsorption has been positively correlated with clay content, TOC content, and cation exchange capacity (CEC).

The extent of sorption directly impacts the mobility of imazaquin in the soil profile. Imazaquin has shown greater mobility in soils characterized by low organic matter and clay content, as well as high pH. Sorption of imazaquin to one soil (Cape Fear) increased with increasing herbicide concentration and decreasing suspension pH, with maximum sorption occurring near its first pKa (1.8). At pH values below this pKa, sorption decreased as hydronium ions competed for binding sites. Compared to metolachlor (B1676510), imazaquin was sorbed in smaller amounts (2 to 8 times less), and its retention was related to soil organic matter (OM), humic matter (HM) contents, and herbicide concentration. Imazaquin has been found to be significantly more mobile than metolachlor in soil columns, with mobility varying depending on soil type.

The leaching potential of imazaquin is closely related to its sorption behavior. Higher leaching has been observed when sorption coefficients (Kd values) are low. Specifically, more than 70% of applied imazaquin leached through soil columns when Kd values were below 1.0 L/kg. In temperate soils with permanent negative charges, imazaquin sorption is positively related to organic carbon content (due to hydrophobic interactions) and negatively related to soil pH. Herbicide bioavailability in soil, which affects degradation and uptake, is influenced by soil conditions, with higher bioavailability generally occurring in soils with higher pH, less clayey texture, moderate organic matter content, and higher soil moisture levels. nih.gov Conversely, pesticide adsorption in soil tends to be greater at low moisture content. herts.ac.uk

Influence of Soil Organic Carbon Content on Sorption

Soil organic carbon (OC) content is a significant factor influencing the sorption of this compound in soil. Sorption of imazaquin has been positively related to organic matter content, even at high pH values. oup.com In soils from temperate regions with permanent negative charges, the sorption of imazaquin is positively related to the organic carbon content, which affects the number of hydrophobic sites. researchgate.net While the molecular complexity of imazaquin and the presence of ionizable functional groups limit the ability to predict sorption behavior from single soil parameters like organic carbon content, studies have shown that imazaquin retention is best correlated to soil organic carbon content and soil-solution pH. oup.comresearchgate.net In highly weathered tropical soils, sorption of imazaquin was low in most soils, except in those with high organic carbon content and low soil-solution pH. researchgate.net The OC content was found to be one of the soil attributes that correlated better with the amount of sorbed imazaquin in these soils, with a correlation coefficient of 0.91. researchgate.net

pH-Dependent Adsorption Characteristics

Soil pH plays a crucial role in the adsorption characteristics of this compound due to its ionizable functional groups, including a carboxylic group (pKa 3.8) and a quinoline group (pKa 2.0). wikipedia.orgmdpi.comredalyc.org Imazaquin adsorption is strongly dependent on pH, with greater adsorption observed at lower pH values. wikipedia.orgcambridge.orgacs.org Adsorption is highest at a pH near the pKa of the carboxylic group. wikipedia.org At typical soil solution pH values (pH > 5), imazaquin predominantly exists as an organic anion. oup.comscielo.br In this anionic form, strong repulsive coulombic forces with the negatively charged soil particles result in low sorption. oup.com As soil pH decreases, the speciation shifts towards the neutral form, increasing hydrophobic interactions with soil organic matter and thus increasing sorption. oup.com At very low pH values (lower than the pKa), the quinoline group can become protonated, leading to a positively charged molecule that can form cationic bonds with negatively charged soil particles, such as iron and aluminum oxides. scielo.br Studies have shown that lowering the pH enhanced sorption in various soils, with the amount of imazaquin in solution ranging from 38% at low pH to 100% at high pH. researchgate.net Adsorption of imazaquin was found to be greater at pH values below 6 than at higher pH. cambridge.org

Soil TypeOrganic Matter (%)pH RangeAdsorption (%)
Crosby silt loam1.6> 66-7
Crosby silt loam1.64.5-7Up to 16.5
Hoytville clay3.3> 66-7
Hoytville clay3.34.5-7Up to 31

Data derived from laboratory and field studies on the effect of soil pH on imazaquin adsorption cambridge.org.

Role of Mineral Surfaces and Cations in Sorption

Mineral surfaces and the presence of cations also influence the sorption of this compound, particularly in soils with low organic carbon content. Positively charged Fe²⁺ and Al³⁺ oxyhydroxides contribute to the sorption of the imazaquin anion, indicating the role of mineral surfaces in sorption in soils with low organic carbon content. oup.comresearchgate.net Soil sorption can be governed by the pH-dependent charge surfaces from aluminum and iron oxyhydroxides (specifically hematite (B75146) and gibbsite) and kaolinite (B1170537). researchgate.net The increase in imazaquin sorption under acidic conditions is attributed to positively charged molecule bonds with the soil, especially pH-dependent minerals like kaolinite and iron/aluminum oxides. scielo.br The presence of different inorganic cations can affect sorption. oup.com While imazaquin did not adsorb on raw montmorillonite (B579905) due to electrostatic repulsion at equilibrium pH, it adsorbed on pillared interlayered clays (B1170129) (PILCs), with increased adsorption as the iron content increased. csic.es This aligns with studies reporting enhanced imazaquin adsorption by Al and Fe oxyhydroxides in soils with low organic matter content. csic.es Competitive adsorption of anions like sulfate, phosphate, and chloride provided evidence of the formation of inner sphere complexes of imazaquin on Fe PILCs. researchgate.netcsic.es Addition of H₂PO₄⁻ significantly decreased imazaquin sorption, especially in weathered soils. oup.com

Reversibility of Sorption and Desorption Kinetics

The reversibility of sorption and the kinetics of desorption are important aspects of this compound's environmental fate, influencing its availability for transport and degradation. The desorption process determines the release rate and potential mobility of pesticides in soil. scielo.br The reversibility of sorption depends on the nature of the binding bonds formed between the sorbent surface and the compound molecules. scielo.br Studies using nonequilibrium thin-soil disc flow have examined the influence of incubation time and solution flow velocities on imazaquin desorption from soil. researchgate.net Increasing incubation time beyond 24 hours reduced imazaquin leaching. researchgate.net After initial and subsequent desorption events, a higher percentage of initially applied imazaquin remained in soil incubated for longer periods (13% for 168 h vs. 7% for 24 h). researchgate.net Elovich and Freundlich kinetics effectively described the variance observed in imazaquin desorption curves. researchgate.net First-order and diffusion kinetics also accounted for a significant portion of the variance. researchgate.net Incubating soil for 72 hours before desorption reduced the rate of imazaquin desorption by approximately 12% compared to a 24-hour incubation. researchgate.net These data suggest that the kinetics of desorption in prolonged events are limited by transport phenomena such as particle and film diffusion. researchgate.net A high desorption percentage (>70%) has been observed in some soil types, implying leaching risks. researchgate.net The Freundlich isotherm model has been found to provide good fits to both sorption and desorption results, and the hysteresis index derived from this model can indicate the amount of compound sorbed that could be released into solution. sbq.org.br

Mobility and Transport in Soil and Water

The mobility and transport of this compound in soil and water are critical factors determining its potential for environmental contamination. Imazaquin is classified as a moderately persistent pesticide. wikipedia.org It is a non-volatile chemical, leading to limited movement into soil where it breaks down microbially over 4–6 months. wikipedia.org Imazaquin has been found to be mobile in various soils. researchgate.net At common pH levels of agricultural soils (pH > 5), the anionic form of imazaquin predominates, leading to weak adsorption and high mobility in soils. csic.es This high mobility may result in groundwater or surface water pollution. csic.es The mobility rate of imazaquin has been studied in different soil types, including clayey, medium texture, and sandy texture soils. researchgate.net The herbicide exhibits greater mobility in soils with low organic matter and clay content, as well as in soils with high pH. researchgate.net In column leaching experiments, imazaquin leached to a large extent and faster in certain soil profiles. researchgate.net

Leaching Potential to Groundwater

The leaching potential of this compound to groundwater is a significant environmental concern due to its mobility in soil. Groundwater pollution due to herbicide leaching is a serious environmental problem. researchgate.net Imazaquin is negatively charged at the basic pH of calcareous soils and exhibits high leaching potential. researchgate.net Because it exists predominantly as an anion at typical soil pH values, its risk for leaching down the soil profile is increased. researchgate.net Imazaquin leaching potential has been closely related to its sorption, with leaching found to occur primarily at low Kd values. researchgate.net More than 70% of the applied amount generally leached through soil columns when Kd values were below 1.0 L kg⁻¹. researchgate.net The amount of imazaquin leached increases with soil pH. researchgate.net As soil pH increases, the percentage of imazaquin in anionic forms, the negative surface potential of soils, and imazaquin water solubility also increase, reducing sorption due to repulsive electrostatic forces. researchgate.net In surface soil samples, imazaquin did not leach at pH values lower than its pKa (3.8), and more than 80% of the applied amount leached at pH values higher than 5.5. researchgate.net For subsurface samples from acric soils, imazaquin only began to leach at soil pH values greater than the zero point of salt effects (> 5.7). researchgate.net Imazaquin has been assessed as having a potential for leaching to water. rbmplife.org.mt

Root Exudation and Inter-Plant Transfer Mechanisms

Information specifically on the root exudation and inter-plant transfer mechanisms of this compound is limited in the provided search results. Some results mention root absorption of systemic herbicides like imazaquin herts.ac.ukwikipedia.orguoguelph.ca, and the translocation of imazaquin within plants through the phloem and xylem, accumulating in meristems redalyc.org. One source discusses imazapyr root exudation in eucalypt plants evaluated through a bioassay researchgate.net, suggesting that root exudation can be a mechanism for herbicide release into the rhizosphere, potentially influencing interactions with soil and other plants. However, detailed research findings specifically on this compound root exudation and its direct inter-plant transfer mechanisms were not extensively covered in the provided results.

Analytical Methodologies for Imazaquin Methyl

Extraction and Sample Preparation Techniques for Environmental Matrices

The initial step in the analysis of Imazaquin-methyl from environmental matrices involves extracting the compound from the solid or liquid sample and preparing it for chromatographic analysis. This often includes steps to clean up the extract and concentrate the analyte.

Solvent Extraction Methods

Solvent extraction is a widely used technique for isolating imidazolinone herbicides, including imazaquin (B1671739) and its related compounds like this compound, from environmental matrices. For soil and plant tissues, various solvent systems have been employed. An acidic aqueous methanol (B129727) solution has been used for extracting residues from finely chopped corn tissues. epa.gov Following filtration, the extract can be partitioned with methylene (B1212753) chloride. epa.gov The methylene chloride phase containing the analyte is then evaporated, and the residue is dissolved in acetonitrile (B52724), followed by washing with hexane. epa.gov Subsequent evaporation of acetonitrile and dissolution in methanol-water prepares the sample for further cleanup. epa.gov Another method for plant tissues involves extraction with an acidic aqueous methanol solution, followed by partitioning into methylene chloride. epa.gov After evaporation of the methylene chloride, the residue is dissolved in methanol. epa.gov

For soil samples, a mixture of methanol and ammonium (B1175870) carbonate (0.1 M, 50:50 v/v) has been identified as a system that effectively optimizes the extractability of imidazolinone herbicides, including imazaquin, from soil. acs.orgnih.gov Research evaluating different solvent mixes for extraction from soil found that while 0.5M NaOH extraction gave greater than 90% recovery for imazaquin, a mixture of 0.5M NaOH:MeOH (80:20) resulted in higher recovery specifically for imazaquin. researchgate.netnih.gov

Solid Phase Extraction (SPE) Applications

Solid Phase Extraction (SPE) is a crucial cleanup and pre-concentration technique frequently integrated into analytical methods for imidazolinone herbicides in environmental samples. SPE is applied to both water and soil extracts to remove matrix interferences and concentrate the target analytes before chromatographic analysis. epa.govacs.orgnih.govnih.govanalis.com.mynih.govresearchgate.netwindows.net

Various SPE cartridges have been utilized. C18 and SCX sorbents have been used, sometimes in a chromatographic mode sequencing approach, providing high recovery and separation from other soil components. researchgate.netnih.gov Another study comparing C18 and styrene-divinylbenzene polymer (PPL) cartridges for the extraction and cleanup of imazapic (B1663560) (another imidazolinone) from water found C18 to be more effective. researchgate.net Carbograph-1 cartridges have also been employed for the enrichment of imidazolinone herbicides from water samples. acs.orgnih.gov Cleanup using a combination of SPE cartridges has been described for extracts from corn tissues. epa.gov

Sonication-Assisted Extraction from Soil

Sonication-assisted extraction has been described as a rapid and simple method for the determination of imidazolinone herbicide residues, including imazaquin and imazamethabenz-methyl, in soil. edpsciences.orgedpsciences.org This method involves the formation of a supernatant by sonicating the soil with an extracting solution. edpsciences.orgedpsciences.org Using 0.1 M KCl as the extracting solution has shown good extractive power for these compounds. edpsciences.org Optimal conditions identified in one study included a soil-solution ratio of 1:4 and a sonication step lasting 15 minutes. edpsciences.org

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from other compounds in the sample extract and for its subsequent detection and quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been applied, coupled with various detection methods.

Gas Chromatography (GC) with Nitrogen-Sensitive Detection

Gas Chromatography (GC) coupled with a nitrogen-sensitive detector (N-P detector) has been used for the quantitative analysis of imazaquin residues, sometimes referred to as CL 252 ,214, in plant tissues. epa.gov This method may involve on-column methylation using trimethylanilinium hydroxide (B78521) (TMAH) to make the compound amenable to GC analysis. epa.gov A 3% OV-17 column was specified in one such method. epa.gov GC-MS and GC-MS/MS techniques are also utilized for pesticide residue analysis, offering enhanced sensitivity and selectivity, particularly in complex matrices. researchgate.nethpst.cz

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and versatile technique for the analysis of imazaquin and other imidazolinone herbicides, including this compound, in environmental samples. epa.govacs.orgnih.govresearchgate.netanalis.com.myresearchgate.netnih.govukm.myepa.gov UV detection is commonly performed at specific wavelengths where these compounds exhibit strong absorbance. Wavelengths around 240 nm or 252 nm have been reported as optimal for the detection of imazaquin and related compounds. epa.govacs.orgnih.govanalis.com.myresearchgate.netukm.my

Various reversed-phase HPLC columns, such as C18 columns, are frequently employed for the separation. analis.com.myresearchgate.netnih.gov The mobile phase typically consists of mixtures of water (often acidified, for example, with phosphoric acid or formic acid) and organic solvents like methanol or acetonitrile. epa.govanalis.com.myresearchgate.netukm.my The specific ratio and gradient profile of the mobile phase are optimized to achieve adequate separation of the target analyte from matrix components. analis.com.myukm.my

HPLC with specialized chiral stationary phases has also been developed for the separation of enantiomers of imidazolinone herbicides, including imazaquin and its methyl derivative. nih.gov This is relevant because some chiral pesticides can exhibit enantioselectivity in their environmental fate and biological activity. nih.gov

Data from a validated HPLC-UV method for imazapic (a related imidazolinone) in water indicated a detection wavelength of 252 nm, a flow rate of 1.2 mL/min, and a mobile phase of acetonitrile:ultra-pure water (pH 3.0) in a 45:55 ratio. analis.com.my Another HPLC-UV method for imazapic and imazapyr (B1671738) used a detection wavelength of 255 nm, a flow rate of 0.3 mL/min, and a mobile phase of acetonitrile:formic acid (0.1%) in a 20:80 ratio. ukm.my An EPA method for imazaquin in soil using HPLC/UV reported a limit of quantitation (LOQ) of 12.5 µg/kg. epa.gov

While specific detailed research findings solely focused on this compound's analytical recovery across various matrices and methods were not extensively detailed in the provided snippets, the methods described for imazaquin and other imidazolinones are indicative of the approaches applicable to this compound due to their structural similarities. For imazaquin from soil, recoveries using 0.5M NaOH:MeOH (80:20) extraction were reported to be higher than with 0.5M NaOH alone. researchgate.netnih.gov For imidazolinones including imazaquin extracted from soil using methanol/(NH4)2CO3 and analyzed by LC/ES-MS, total recoveries ranged from 87% to 95% with detection limits of 0.1-0.05 ng/g. acs.orgnih.gov Recoveries of imazaquin from soil and sunflower plant using solid-liquid extraction and GC-EI-MS were reported as 105% and 104%, respectively, in a study analyzing multiple imidazolinones. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful analytical techniques widely applied for the analysis of imidazolinone herbicides, including imazaquin and its related compounds like this compound. These methods combine the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry mdpi.comnih.govresearchgate.netresearchgate.neteurl-pesticides.euijcr.inforesearchgate.netlcms.czeurl-pesticides.eu. LC-MS/MS, particularly utilizing the multiple reaction monitoring (MRM) mode with a triple quadrupole (TQ) mass filter, enables high-throughput and selective detection of target pesticides mdpi.com. This approach allows for the simultaneous analysis of numerous compounds, which is crucial for multi-residue analysis in various matrices mdpi.comnih.govresearchgate.net.

Quadrupole-Time of Flight (Q-TOF) Tandem Mass Spectrometry for Metabolite Identification

Quadrupole-Time of Flight (Q-TOF) tandem mass spectrometry is a valuable tool for both target and non-target analysis, offering high resolution and accurate mass measurements. Q-TOF instruments can perform both MS profiling and MS/MS analysis within a single experiment, making them suitable for the identification of metabolites and degradation products nih.govmetabolomics.se. In the context of imazaquin, LC-Q-TOF-MS analysis has been developed for the identification of imazaquin and its metabolites nih.gov. This method allows for the investigation of by-products formed during degradation processes, with accurate mass measurements aiding in structural elucidation nih.gov. For instance, a study investigating imazaquin degradation in agricultural soil using LC-Q-TOF-MS identified four important metabolites nih.gov.

Electrospray Ionization (ESI) Interface in LC-MS

The Electrospray Ionization (ESI) interface is a commonly used ionization technique coupled with LC-MS and LC-MS/MS for the analysis of polar and semi-polar compounds, including imidazolinone herbicides researchgate.neteurl-pesticides.euresearchgate.netlcms.czeurl-pesticides.eulcms.czmdpi.com. ESI facilitates the transfer of ions from the liquid phase into the gas phase for mass analysis. For compounds like imazaquin and other imidazolinones which can be protonated or deprotonated depending on the pH conditions, ESI in positive ion mode (ESI+) is often suitable for efficient ionization and detection researchgate.netresearchgate.neteurl-pesticides.eu. Fast switching between positive and negative electrospray ionization modes can also be employed for the determination of a wider range of acidic herbicides, including imazaquin researchgate.net.

Quantitative Analysis and Validation Parameters

Quantitative analysis of this compound using LC-MS/MS involves the validation of several key parameters to ensure the reliability and accuracy of the results. These parameters typically include linearity, recoveries, relative standard deviation, and limits of quantitation and detection researchgate.netmdpi.comgcms.czmdpi.com. Method validation is often performed according to international guidelines, such as those provided by SANTE and CODEX mdpi.comnih.govresearchgate.netmdpi.comgcms.cz.

Linearity, Recoveries, and Relative Standard Deviation

Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range. High correlation coefficients (r² or R²) are indicative of good linearity mdpi.comnih.govresearchgate.netmdpi.com. Studies on imidazolinone herbicides, including imazaquin, using LC-MS/MS have reported linear correlation coefficients typically greater than 0.99 nih.govresearchgate.netmdpi.com. For imazaquin and its metabolite, a high degree of linearity (r > 0.998) has been observed over a specific concentration range nih.gov.

Recoveries evaluate the efficiency of the analytical method in extracting and detecting the analyte from the sample matrix. Acceptable recovery rates for multi-residue methods are generally within the range of 70% to 120% mdpi.comnih.govmdpi.comgcms.cz. Relative Standard Deviation (RSD) measures the precision of the method. Repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) are assessed through RSD values mdpi.comnih.govgcms.cz. According to validation criteria, RSD values are typically expected to be below 20% mdpi.comnih.govmdpi.comgcms.cz.

Research findings on the analysis of imidazolinone herbicides in various matrices demonstrate acceptable recoveries and RSDs. For instance, studies have reported recoveries for imidazolinone herbicides within the range of 76.1% to 110.6% at different spiking levels, with RSD values satisfying the criteria nih.govresearchgate.netmdpi.com.

Limits of Quantitation and Detection

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision, while the Limit of Detection (LOD) is the lowest concentration that can be detected, though not necessarily quantified researchgate.netmdpi.comgcms.cz. These limits are critical indicators of method sensitivity.

LOQ values for imazaquin and other imidazolinone herbicides vary depending on the matrix and the specific analytical method used. Reported LOQs for imidazolinone herbicides in livestock products using LC-MS/MS were 0.01 mg/kg nih.govresearchgate.netmdpi.com. In other matrices, LOQ ranges of 2.5–25 µg/kg have been observed for various pesticides, with a high percentage of compounds showing LOQs of ≤10 µg/kg mdpi.com. For imazaquin specifically, a reported method limit of quantitation is 0.05 ppm regulations.gov. Method detection limits for acid herbicides, including imazaquin, have been reported to be less than 10 ng/g researchgate.net.

Radiotracer Techniques in this compound Research (e.g., 14C-labeling)

Radiotracer techniques, such as those employing 14C-labeling, are valuable for studying the absorption, translocation, metabolism, and environmental fate of pesticides. By using a radiolabeled form of the compound, researchers can track its movement within plants or soil and identify transformation products. While the provided search results discuss the use of 14C-labeling in the context of other herbicides to investigate absorption, translocation, and degradation pathways vt.eduresearchgate.net, specific detailed research findings on this compound using these techniques were not prominently featured. However, the application of such techniques is a standard approach in pesticide research to gain a comprehensive understanding of a compound's behavior in biological and environmental systems, which would be relevant for this compound as well.

Interactions of Imazaquin Methyl with Biological and Environmental Systems

Interactions with Other Herbicides in Mixtures

Mixing imazaquin-methyl with other herbicides can lead to various interaction outcomes, including synergism, additivity, or antagonism, depending on the specific herbicides involved, their concentrations, and the target weed species and growth stage awsjournal.orgscielo.br.

Impact on Absorption and Translocation of Co-Applied Herbicides

The presence of imazaquin (B1671739) or chlorimuron (B1205186) in treatment emulsions has been shown to decrease the translocation of co-applied herbicides like haloxyfop-methyl (B155383) in plants such as sorghum cambridge.orgresearchgate.net. While imazaquin or chlorimuron formulations did not significantly affect the absorption of haloxyfop-methyl, they reduced its translocation out of the treated zone cambridge.orgresearchgate.net. In one study, the addition of imazaquin or chlorimuron resulted in only 13% and 12%, respectively, of the total applied haloxyfop-methyl being translocated cambridge.orgresearchgate.net.

Physiological Interactions in Plant Response to Mixtures

Combinations of imazaquin with other herbicides can result in synergistic or antagonistic physiological responses in plants. For instance, mixtures of imazaquin or chlorimuron with diphenylether herbicides like acifluorfen, fomesafen, or lactofen (B128664) have shown synergistic interactions for controlling certain weed species such as prickly sida and pitted morningglory awsjournal.orgcambridge.org. However, the nature of these interactions can shift to additive or antagonistic based on the herbicide dose and weed growth stage awsjournal.org. Antagonism has been observed more frequently than synergism in herbicide mixtures awsjournal.org. For example, mixtures of group 1 (ACCase-inhibiting) herbicides with group 2 (ALS-inhibiting) herbicides, including imazaquin, have resulted in reduced control of grass species awsjournal.orgscielo.br. Specifically, combinations of imazaquin or chlorimuron with ACCase inhibitors like fluazifop-P, haloxyfop, quizalofop, sethoxydim, or fenoxaprop (B166891) have been reported to reduce the control of red rice or barnyardgrass by up to 53% awsjournal.orgscielo.br. Conversely, synergistic interactions have been noted within the imidazolinone group; for example, a half rate of imazaquin combined with imazethapyr (B50286) synergistically increased the control of johnsongrass and pitted morningglory awsjournal.orgscielo.br.

Influence of Soil Microorganisms and Amendments

Soil microorganisms and the addition of organic matter can influence the fate and activity of imazaquin in the environment.

Impact of Plant Growth-Promoting Bacteria on Herbicide Stress

Plant growth-promoting bacteria (PGPB) have demonstrated potential in mitigating herbicide stress in plants researchgate.netnih.govnih.gov. While much of the research in this area has focused on other herbicides like metsulfuron-methyl (B1676535) and imazethapyr, the principle suggests a potential for PGPB to influence plant responses to this compound researchgate.netnih.govnih.gov. PGPB can enhance plant resistance to herbicide stress through various mechanisms, including the activation of antioxidant systems researchgate.netnih.govnih.gov. Studies with other herbicides indicate that PGPB can improve plant growth and reduce manifestations of herbicide stress researchgate.netnih.gov.

Effects of Organic Matter Additions (e.g., Manure) on Imazaquin Degradation

The addition of organic matter, such as manure, can significantly influence the degradation of imidazolinone herbicides like imazaquin in soil mdpi.comresearchgate.net. A higher organic matter content can favor microbial activity, which plays a role in herbicide degradation mdpi.com. For instance, incorporating 10% cattle manure into soil reduced the half-life of imazaquin from 21 to nine days in one study mdpi.com. This indicates that organic amendments can accelerate the degradation rate of imazaquin in soil mdpi.comresearchgate.net.

Phytoextraction Potential by Tolerant Plant Species

Certain plant species exhibit tolerance to imazaquin and possess the potential for phytoextraction, a process where plants absorb and accumulate contaminants from the soil researchgate.netredalyc.orgscielo.br. Tolerant green manure species can be utilized in crop rotation systems to reduce imazaquin carryover, which can negatively affect sensitive subsequent crops like sunflower or corn researchgate.netscielo.brresearchgate.net. Studies have evaluated the tolerance of various plant species to imazaquin, identifying species with potential for phytoremediation researchgate.netredalyc.orgscielo.br. For example, Canavalia ensiformis and Mucuna cinerea have shown high tolerance to imazaquin and demonstrated the ability to absorb and translocate the herbicide within their tissues redalyc.orgscielo.brresearchgate.net. C. ensiformis has been observed to accumulate imazaquin primarily in its roots, while M. cinerea showed a greater potential for translocating it to the shoot researchgate.net. The capacity of these tolerant plants to accumulate imazaquin highlights their potential for use in decontaminating areas with residual imazaquin researchgate.netredalyc.orgscielo.brresearchgate.net.

Accumulation Capacity in Green Manures and Other Plants

Studies have investigated the potential for green manure species to absorb and translocate imazaquin, which is relevant for managing herbicide residues in soil. Certain green manure species tolerant to imazaquin can be utilized in crop rotation systems to mitigate herbicide carryover to subsequent sensitive crops like sunflower or corn. researchgate.net

Research involving different green manure species treated with varying doses of imazaquin showed differences in tolerance and accumulation patterns. For instance, Canavalia ensiformis and Mucuna cinerea were identified as being among the most tolerant species tested. researchgate.net Further evaluation using radioactively labeled imazaquin (C-imazaquin) revealed distinct translocation patterns in these tolerant species. Mucuna cinerea demonstrated a greater capacity for translocating imazaquin to the shoot compared to Canavalia ensiformis, which primarily accumulated the herbicide in its roots. researchgate.netresearchgate.net These findings suggest that species like M. cinerea have potential for use in areas with residual imazaquin due to their ability to accumulate the herbicide, particularly at more advanced stages of development. researchgate.net

Potential for Residual Herbicide Removal from Soil

The persistence of imazaquin in soil is a concern for subsequent sensitive crops. Imazaquin is an ionizable molecule whose behavior in soil is influenced by pH and organic matter content. At the common pH range of tropical soils (pH 4.0-6.0), imazaquin primarily exists as an organic anion, leading to low sorption by negatively charged soil colloids. redalyc.org However, organic matter can interact with polyvalent cations to form chelates or ionic bridges with acidic herbicides, which can influence its sorption and availability. redalyc.org

Biodegradation is considered the primary mechanism for imazaquin dissipation in soil. mdpi.com The rate of biodegradation is influenced by environmental conditions such as temperature and the bioavailability of the herbicide in the soil. mdpi.com Soil conditions, including pH, texture, organic matter content, and moisture levels, affect bioavailability. mdpi.com Higher bioavailability is generally observed in soils with higher pH, less clayey texture, moderate organic matter content, and higher soil moisture. mdpi.com Studies have shown that increasing soil organic matter content, for example, by incorporating cattle manure, can reduce the half-life of imazaquin in soil. mdpi.com For instance, one study observed a reduction in imazaquin half-life from 21 to nine days with the incorporation of 10% cattle manure. mdpi.com Lower pH values (below 6) can lead to higher sorption of imidazolinones, potentially reducing their degradation rates. mdpi.com

Field studies have also assessed imazaquin dissipation in specific soil types. In a Sharkey clay soil, imazaquin concentration, measured by chemical extraction or bioassay, decreased over time with a half-life ranging from 8 to 25 days. researchgate.net Tillage systems (conventional tillage and subsoiling) did not significantly affect imazaquin dissipation, its concentration in runoff, or its concentration in the soil in this study. researchgate.net

Advanced Oxidation Processes for Imazaquin Degradation in Water

Advanced Oxidation Processes (AOPs) have been explored as methods for the degradation of organic pollutants, including herbicides like imazaquin, in water. [4, 5, 16] These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize and break down complex organic molecules. [4, 5, 16]

Studies have investigated the effectiveness of various AOPs, including Fenton, photo-Fenton, and electro-Fenton processes, for the oxidative degradation of imazaquin in aqueous solutions. [4, 5] These methods have demonstrated high degradation power due to the significant production of hydroxyl radicals. [4, 5]

In one study, the mineralization rates of imazaquin using Fenton processes were evaluated. With 10 mM H₂O₂ and 0.5 mM Fe²⁺, mineralization rates of 95% were achieved after 5 hours of reaction. [4, 5] The photo-Fenton process (UV/H₂O₂/Fe³⁺) was found to significantly increase degradation efficiency. [4, 5] Using photo-Fenton, a mineralization rate of 93% for imazaquin was obtained after 3 hours of treatment under specific operating conditions (0.1 mM Fe²⁺). redalyc.org Complete degradation of imazaquin at initial concentrations of 0.05 mM and 0.1 mM using the electro-Fenton process was observed at 40 and 100 Coulombs, respectively. mdpi.com

The effectiveness of these processes can be influenced by factors such as initial herbicide concentration, hydrogen peroxide concentration, ferrous ion concentration, and applied current (in electro-Fenton). mdpi.com Higher degradation and mineralization efficiencies were generally observed with photo-Fenton and electro-Fenton processes compared to the conventional Fenton process. mdpi.com

Future Research Directions for Imazaquin Methyl

Elucidation of Novel Resistance Mechanisms

Research into herbicide resistance mechanisms is a critical area for the future of Imazaquin-methyl use. Imazaquin (B1671739), like other imidazolinone herbicides, inhibits the AHAS enzyme, and resistance often arises from target-site mutations in the gene encoding this enzyme. The Trp574Leu mutation, for example, is a primary mechanism conferring resistance to ALS inhibitors in Amaranthus species, and can lead to high-level, broad-spectrum resistance to various ALS-inhibiting herbicides, including imidazolinones researchgate.net. Other mutations at positions like A122, A205, S653, and G654 in the ALS gene have also been linked to resistance researchgate.net.

However, resistance mechanisms are not limited to target-site alterations. Non-target-site mechanisms, such as enhanced herbicide metabolism, can also contribute to resistance nih.gov. Studies have shown that while target-site mutations explain a significant portion of resistance, other mechanisms, potentially involving herbicide metabolism, may also be involved, especially when the level of resistance observed in enzyme assays is lower than in whole-plant assays nih.gov.

Future research should aim to:

Identify and characterize novel target-site mutations conferring resistance to this compound, particularly in weed species where resistance is emerging or not fully understood.

Investigate non-target-site resistance mechanisms, such as the role of cytochrome P450 enzymes and other metabolic pathways in the detoxification of this compound in resistant weed populations nih.gov.

Develop rapid diagnostic tools to identify resistance mechanisms in weed populations, enabling timely adjustments to weed management strategies.

Understanding the diversity and complexity of resistance mechanisms is essential for developing effective strategies to mitigate their impact and prolong the utility of this compound.

Development of Sustainable Weed Management Systems Incorporating this compound

Integrating this compound into sustainable weed management systems is a key future research direction. This involves exploring strategies that combine chemical control with cultural, mechanical, and biological methods to reduce reliance solely on herbicides and minimize the evolution of resistance.

Research in this area could focus on:

Investigating the efficacy of lower rates of this compound when used in conjunction with non-chemical weed control options iita.org. Studies have shown that while higher rates of some herbicides can be phytotoxic to crops, lower rates combined with other methods can provide effective weed control iita.org.

Evaluating the impact of this compound within crop rotation systems and in conjunction with cover cropping or green manures. Some green manure species have shown tolerance to Imazaquin and could potentially be integrated into systems where the herbicide is used scielo.brredalyc.org. Future studies could build mathematical models to understand herbicide absorption, translocation, and metabolism in such systems scielo.br.

Exploring the potential for tank mixes or sequential applications of this compound with herbicides having different modes of action to improve control of difficult-to-manage weeds and slow the development of resistance ashs.org. Future research should consider tank mixes of ALS-inhibiting herbicides like Imazaquin with other herbicide groups for season-long control ashs.org.

Assessing the long-term effects of integrated weed management systems incorporating this compound on weed community shifts and the prevalence of resistant biotypes.

Developing sustainable systems requires a comprehensive understanding of how this compound interacts with other weed management practices and the broader agroecosystem.

Advanced Formulations for Enhanced Efficacy and Reduced Environmental Impact

The development of advanced formulations of this compound is an important area for future research, aiming to improve its efficacy, reduce application rates, and minimize environmental impact.

Research is exploring novel delivery systems, such as:

Slow-release formulations using carriers like clay minerals. Studies have shown that clay-based formulations can reduce the leaching of Imazaquin in soil and prolong its herbicidal activity by increasing its residence time in the topsoil researchgate.netresearchgate.netnih.gov. Fe-pillared clay minerals, for instance, have demonstrated high affinity for Imazaquin and reduced release compared to commercial formulations researchgate.net.

Nanoformulations, which can potentially enhance the dispersibility and compatibility of the herbicide and enable multi-stage release mechanisms researchgate.netfrontiersin.org. Clay-based nanoformulations of Imazaquin have shown reduced leaching and increased bioefficacy compared to free herbicide researchgate.netnih.gov.

Formulations containing exclusively the biologically active enantiomer of Imazaquin. Since Imazaquin is a chiral herbicide and typically used as a racemic mixture, developing formulations with only the more active enantiomer (R-imazaquin) can reduce the total amount of herbicide applied, thereby lowering the environmental impact associated with the less active enantiomer researchgate.netnih.gov.

These advanced formulations offer the potential for more targeted and efficient weed control, contributing to reduced herbicide load in the environment and potentially mitigating off-site movement.

Deeper Understanding of Environmental Transformation Pathways and Product Fates

A deeper understanding of the environmental transformation pathways and product fates of this compound is crucial for assessing its environmental impact and developing strategies to mitigate potential risks.

Research should focus on:

Detailed studies on the microbial degradation of this compound in various soil types and under different environmental conditions. Imazaquin is known to break down microbially, but the specific microorganisms and pathways involved require further investigation orst.edu.

Investigating the photolytic degradation pathways of this compound in surface water. While stable to hydrolysis at lower pH, photolytic degradates can be a residue of concern in surface water wikipedia.orgregulations.gov.

Identifying and characterizing the metabolites formed during the degradation of this compound in soil and water. While a major metabolite ( CL 266 ,066) and several minor ones have been noted for Imazaquin, a comprehensive understanding of all transformation products and their potential environmental behavior is needed orst.edu.

Assessing the sorption and desorption behavior of this compound and its metabolites in different soil types, as this influences its mobility and potential for leaching or runoff redalyc.org. Predicting the movement and fate of herbicides in soils is an important step in limiting their environmental impacts redalyc.org.

Evaluating the potential for uptake and metabolism of this compound by non-target plants, including those used in phytoremediation strategies scielo.br.

Understanding the complete environmental fate of this compound will inform risk assessments and guide the development of practices that minimize its persistence and off-site movement.

Q & A

Q. What are the key steps in the chemical synthesis of Imazaquin-methyl, and what parameters influence yield and purity?

this compound synthesis typically involves reacting aniline derivatives with diethyl 2-oxobutanedioate under controlled conditions. Critical parameters include:

  • Temperature : Optimal ranges (often 60–80°C) to balance reaction rate and side-product formation.
  • pH : Acidic or neutral conditions to stabilize intermediates.
  • Reaction time : Extended durations may improve yield but risk degradation.
    Researchers should use techniques like HPLC and NMR to monitor purity at each step and apply Design of Experiments (DOE) to optimize variables systematically .

Q. How does this compound inhibit acetohydroxyacid synthase (AHAS), and what experimental methods validate this mechanism?

this compound targets AHAS, a key enzyme in branched-chain amino acid biosynthesis. Methodological validation includes:

  • Enzyme assays : Measure AHAS activity inhibition via spectrophotometry using purified enzyme extracts.
  • Plant growth studies : Compare treated vs. untreated plants under controlled environments to observe growth retardation.
  • Isotopic labeling : Track metabolic flux using ¹⁴C-labeled substrates to confirm pathway disruption .

Q. What are the primary physicochemical properties of this compound relevant to environmental fate studies?

Key properties include:

  • Water solubility : Determines mobility in soil (measured via shake-flask method).
  • LogP (octanol-water partition coefficient) : Assesses lipophilicity and bioaccumulation potential.
  • Photodegradation half-life : Evaluated using UV irradiation experiments with HPLC quantification.
    These properties inform models for environmental persistence and leaching risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported AHAS inhibition data across plant species?

Contradictions may arise from species-specific enzyme isoforms or experimental conditions. Strategies include:

  • Comparative kinetics : Measure Km and Vmax for AHAS across species using standardized assays.
  • Structural analysis : Use X-ray crystallography or molecular docking to identify binding-site variations.
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., pH, cofactors) .

Q. What methodologies are recommended for analyzing this compound’s environmental metabolites, and how do they differ from parent compound analysis?

Metabolite analysis requires:

  • High-resolution mass spectrometry (HRMS) : Identify unknown degradation products via accurate mass and fragmentation patterns.
  • Isotope ratio monitoring : Track metabolite formation pathways using ¹³C-labeled this compound.
  • Ecotoxicological assays : Test metabolite toxicity using in vitro models (e.g., algal growth inhibition tests).
    Sample preparation protocols must account for metabolite instability, often requiring low-temperature storage and rapid processing .

Q. How should researchers design experiments to evaluate long-term soil retention of this compound under varying climatic conditions?

A robust design includes:

  • Soil column studies : Simulate leaching under controlled rainfall/temperature regimes.
  • Longitudinal sampling : Collect soil cores at intervals (e.g., 0, 30, 90 days) for LC-MS/MS quantification.
  • Multivariate analysis : Corporate variables like organic matter content, pH, and microbial activity using tools like PCA or PLS regression .

Q. What strategies are effective for reconciling discrepancies between laboratory and field efficacy data?

Address discrepancies through:

  • Dose-response modeling : Compare lab vs. field dose curves to identify environmental modifiers (e.g., UV exposure, soil adsorption).
  • Microcosm studies : Replicate field conditions in controlled lab settings to isolate influential factors.
  • Sensor-based monitoring : Deploy in-field sensors to track real-time environmental parameters (e.g., moisture, temperature) during trials .

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to this compound research data?

Implement FAIR compliance by:

  • Metadata standardization : Use domain-specific templates (e.g., ISA-Tab) for experimental data.
  • Repository deposition : Share raw datasets in repositories like ChemRxiv or Zenodo with DOI assignment.
  • Machine-readable formats : Provide spectral data in mzML for MS or CIF for crystallography .

Methodological Best Practices

  • Data validation : Cross-check results using orthogonal techniques (e.g., NMR + IR for structural confirmation).
  • Ethical reporting : Disclose all experimental conditions (e.g., solvent purity, instrument calibration) to ensure reproducibility .
  • Conflict resolution : Document contradictory findings transparently and propose hypotheses for further testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.